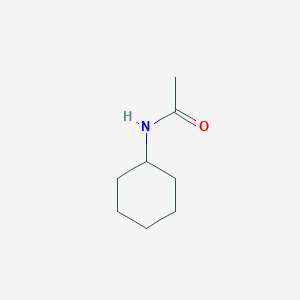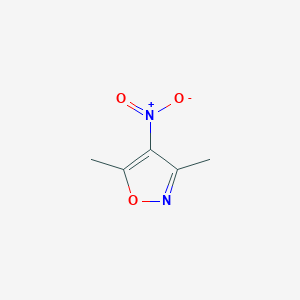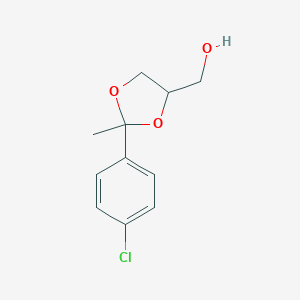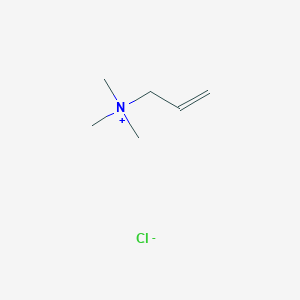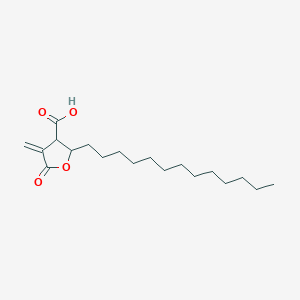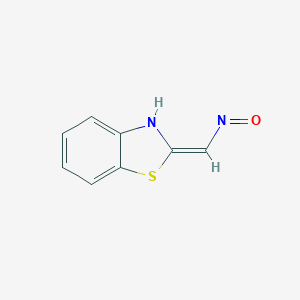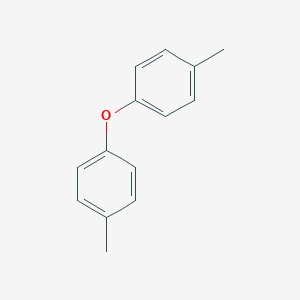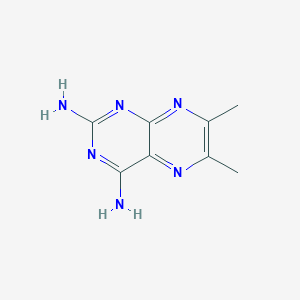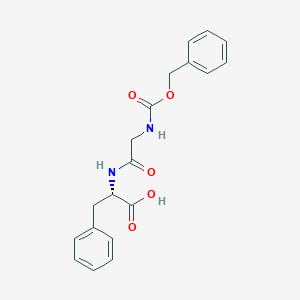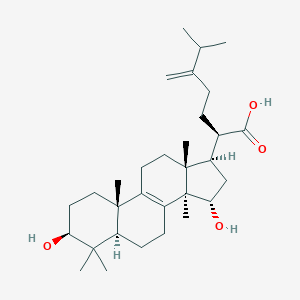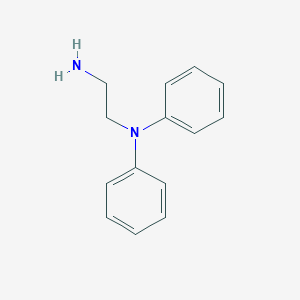
N,N-Diphenylethylenediamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-Diphenylethylenediamine, also known as DPEA, is a compound that has been widely used in scientific research due to its unique properties. It is a diamine compound with two phenyl groups attached to the nitrogen atoms. DPEA has been used in various fields of research, including organic chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of N,N-Diphenylethylenediamine is not fully understood. However, it has been suggested that this compound can act as a radical scavenger and an antioxidant. It has also been reported to inhibit the formation of reactive oxygen species (ROS) and to protect cells from oxidative stress.
Biochemical and Physiological Effects:
This compound has been reported to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to induce apoptosis (programmed cell death) in cancer cells. It has also been reported to have anti-inflammatory and analgesic effects. In addition, this compound has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using N,N-Diphenylethylenediamine in lab experiments is its stability. It is a stable compound that can be easily synthesized and purified. In addition, this compound has a high melting point and is soluble in many organic solvents, which makes it easy to handle in the lab. However, one of the limitations of using this compound is its potential toxicity. It has been reported to be toxic to some cell lines at high concentrations.
Direcciones Futuras
There are several future directions for research on N,N-Diphenylethylenediamine. One area of research is the development of this compound-based drugs for the treatment of various diseases. Another area of research is the investigation of the mechanism of action of this compound and its potential as an antioxidant and radical scavenger. In addition, further research is needed to determine the toxicity and safety of this compound in humans.
Métodos De Síntesis
The synthesis of N,N-Diphenylethylenediamine involves the condensation of aniline with benzaldehyde in the presence of an acid catalyst. The reaction yields this compound as a white crystalline solid. The purity of the compound can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N,N-Diphenylethylenediamine has been used in various fields of scientific research. In organic chemistry, it has been used as a building block for the synthesis of complex organic molecules. In biochemistry, this compound has been used as a ligand for metal ions and as a substrate for enzymes. In pharmacology, this compound has been investigated for its potential as a drug candidate for various diseases.
Propiedades
Número CAS |
1140-29-0 |
|---|---|
Fórmula molecular |
C14H16N2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
N',N'-diphenylethane-1,2-diamine |
InChI |
InChI=1S/C14H16N2/c15-11-12-16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12,15H2 |
Clave InChI |
PADPKJACPLYMPK-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2 |
SMILES canónico |
C1=CC=C(C=C1)N(CCN)C2=CC=CC=C2 |
Sinónimos |
N,N'-DIPHENYLETHYLENEDIAMINE |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



